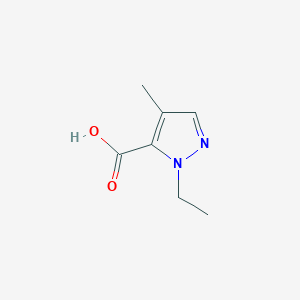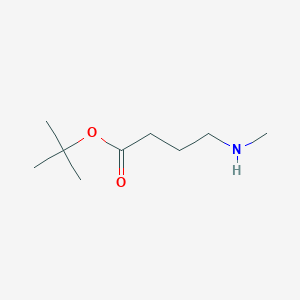
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Overview
Description
(S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound used in scientific research for its potential therapeutic properties. It is a pyrrolidine-based derivative that has been studied for its effects on various biological processes, including inflammation, cancer, and neurological disorders.
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of new derivatives from pyrrolidinyl pyrimidines has been explored, yielding compounds with potential plant growth stimulating effects. For example, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate followed by hydrazinolysis produced a series of new derivatives, including those with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings, showing pronounced plant growth-stimulating effects (Pivazyan et al., 2019).
Supramolecular Structures
- Studies on supramolecular structures constructed by chloropyrimidinyl-substituted compounds have been conducted, revealing insights into molecular-electronic structures and hydrogen bonding patterns. These studies contribute to understanding nucleic acid structures and their functions (Cheng et al., 2011).
Synthesis of Nucleosides
- Research on the synthesis of 1′-aza-C-nucleosides from pyrrolidin-3-ols and their homologues provides valuable insights into the preparation of nucleoside analogues with potential biological applications. This includes the synthesis of pyrimidine 1′-aza-C-nucleosides by fusing bromouracil, bromocytosine, and bromoisocytosine with pyrrolidin-3-ols, yielding products with potential relevance in medicinal chemistry (Filichev & Pedersen, 2001).
Biological Activities
- The exploration of the biological activities of pyrimidinyl derivatives, such as their antiviral properties and effects on cell growth, contributes to the development of new therapeutic agents. For instance, C-5 substituted tubercidin analogues have been evaluated for their antiviral properties against various RNA and DNA viruses, showing substantial activity and highlighting the importance of structural modifications at C-5 (Bergstrom et al., 1984).
Chemical Synthesis and Characterization
- The synthesis and characterization of stable betainic pyrimidinaminides and related compounds shed light on the chemical properties and potential applications of these molecules in various scientific fields. The formation of these compounds through nucleophilic substitution and their stabilization effects are of particular interest (Schmidt, 2002).
properties
IUPAC Name |
(3S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHVZSXNBBQKW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)










![tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B3100938.png)
